molecular formula C9H20ClNS B1490738 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864064-55-0

4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride

Cat. No. B1490738
CAS RN: 1864064-55-0
M. Wt: 209.78 g/mol
InChI Key: KOPURTGSBQQPMI-UHFFFAOYSA-N
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Description

“4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNS and a molecular weight of 209.78 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Drug Design and Pharmaceutical Applications

Piperidine derivatives, including 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride, are integral in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals and play a pivotal role in drug design due to their structural versatility and biological activity. These compounds are often used as building blocks for creating new medicinal agents, particularly in the development of central nervous system (CNS) drugs, cardiovascular agents, and antihistamines .

Synthesis of Biologically Active Molecules

The piperidine moiety is a common feature in many biologically active molecules. Researchers utilize 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride for the synthesis of complex natural products and pharmacologically active compounds. This includes the development of enzyme inhibitors, receptor antagonists, and molecules with potential anticancer properties .

Catalysis in Organic Synthesis

In organic synthesis, piperidine derivatives are used as catalysts or intermediates in various reactions. The ethylsulfanyl group in 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can act as a nucleophile or leaving group, facilitating the synthesis of complex organic molecules. This is particularly useful in multicomponent reactions, cycloadditions, and annulations .

Material Science and Nanotechnology

Piperidine structures are explored in material science for the design of organic semiconductors, conducting polymers, and nanomaterials. The unique properties of 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can contribute to the development of materials with specific electronic, optical, or mechanical properties .

Electrocatalysis

In the field of electrocatalysis, piperidine derivatives are investigated for their potential to act as electrocatalysts or to modify existing catalysts. They can enhance the efficiency of electrochemical reactions, such as carbon dioxide reduction or water splitting, which are crucial for sustainable energy solutions .

Agrochemical Research

Piperidine derivatives are also significant in agrochemical research. They serve as precursors or active ingredients in the synthesis of herbicides, insecticides, and fungicides. The structural modification of compounds like 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can lead to the development of new agrochemicals with improved efficacy and safety profiles .

Neurochemistry and Neuropharmacology

Due to the structural similarity to natural neurotransmitters, piperidine derivatives are valuable in neurochemistry. They are used to study neurotransmitter pathways, receptor binding, and to develop drugs that can cross the blood-brain barrier for treating neurological disorders .

Environmental Chemistry

In environmental chemistry, piperidine derivatives are utilized to create sensors and indicators for detecting pollutants and toxins. The reactivity of 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can be harnessed to develop assays and detection methods for environmental monitoring and remediation efforts .

properties

IUPAC Name

4-(2-ethylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-2-11-8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPURTGSBQQPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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